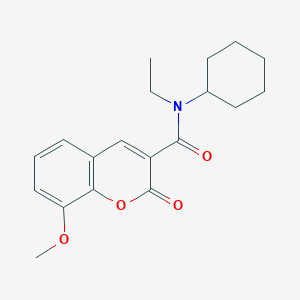

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a versatile chemical compound known for its remarkable properties in drug development and material synthesis. This compound is part of the coumarin family, which is renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Vorbereitungsmethoden

The synthesis of N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate in the presence of piperidine as a base catalyst under fusion conditions. This reaction yields ethyl 8-methoxycoumarin-3-carboxylate, which is then further reacted with N-cyclohexyl-N-ethylamine to produce the desired compound .

Analyse Chemischer Reaktionen

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits significant antiproliferative activity against liver cancer cells, making it a potential candidate for anticancer drug development.

Medicine: Its ability to inhibit β-tubulin polymerization and activate caspase-3/7 proteins highlights its potential as a therapeutic agent for hepatocellular carcinoma.

Industry: The compound’s unique properties make it valuable in material synthesis and other industrial applications.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves targeting specific molecular pathways. It has been shown to induce cell cycle arrest during the G1/S phase and trigger apoptosis in liver cancer cells by increasing the percentage of cells arrested in the G2/M and pre-G1 phases. The compound activates caspase-3/7 proteins and substantially inhibits β-tubulin polymerization activity, leading to the disruption of microtubule dynamics and subsequent cell death .

Vergleich Mit ähnlichen Verbindungen

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other coumarin-based compounds, such as:

N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides: These compounds also exhibit potent anticancer activity but may target different molecular pathways.

8-methoxycoumarin-3-carboxamide analogues: These analogues have been shown to have varying degrees of antiproliferative activity against different cancer cell lines.

The uniqueness of this compound lies in its specific molecular structure, which confers its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene core with various substituents that enhance its biological activity. The molecular formula is C17H19N1O4, and it has a molecular weight of approximately 301.34 g/mol. Its structure includes a cyclohexyl group, an ethyl amine moiety, and an 8-methoxy substituent, which contribute to its pharmacological properties.

This compound exhibits multiple mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells.

- Anticancer Properties : It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed, suggesting potential use in inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.4 | Apoptosis induction |

| U937 (monocytic leukemia) | 3.2 | Caspase activation |

| HeLa (cervical cancer) | 4.1 | Cell cycle arrest |

These results suggest that the compound may serve as a lead molecule for developing new anticancer therapies.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity was assessed using ELISA assays, showing a dose-dependent reduction in cytokine levels.

Case Studies and Research Findings

- Study on Apoptosis Induction : A study published in Journal of Medicinal Chemistry highlighted that this compound significantly increased apoptosis in MCF-7 cells, evidenced by flow cytometry analysis revealing increased Annexin V positivity at concentrations above 5 µM .

- In Vivo Efficacy : An animal model study demonstrated that administration of this compound resulted in a notable reduction in tumor size in xenograft models of breast cancer, with histological analysis showing decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase 3) .

- Synergistic Effects : Research indicates potential synergistic effects when combined with established chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines .

Eigenschaften

IUPAC Name |

N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-3-20(14-9-5-4-6-10-14)18(21)15-12-13-8-7-11-16(23-2)17(13)24-19(15)22/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLJCVRDHUVZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.